An In-Depth Technical Guide to Boc-Aminooxy-PEG1-azide for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Boc-Aminooxy-PEG1-azide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG1-azide is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, chemical biology, and drug development.[1] Its unique architecture, featuring a Boc-protected aminooxy group, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097), offers a versatile platform for the precise assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
The primary utility of Boc-Aminooxy-PEG1-azide lies in its ability to participate in two distinct and highly specific ligation reactions: oxime bond formation and click chemistry. The Boc-protected aminooxy moiety, upon deprotection, readily reacts with aldehydes and ketones to form stable oxime linkages.[2] Concurrently, the azide group enables highly efficient and bioorthogonal "click" reactions with alkyne-containing molecules, such as those functionalized with dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through strain-promoted alkyne-azide cycloaddition (SPAAC), or with terminal alkynes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4]
The integrated short PEG spacer enhances the aqueous solubility of the molecule and its conjugates, a critical attribute for biological applications.[1] These features make Boc-Aminooxy-PEG1-azide an ideal linker for the construction of sophisticated molecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-Aminooxy-PEG1-azide is essential for its effective application in experimental design. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 2100306-67-8 | [6][7][8] |
| Molecular Formula | C₉H₁₈N₄O₄ | [1][7] |
| Molecular Weight | 246.26 g/mol | [1][7] |
| Purity | Typically >95% or >96% | [4][7] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |
| Storage Conditions | Store at -20°C for long-term stability. May be shipped at ambient temperature. | [6][9] |
Applications in Drug Discovery and Development
The bifunctional nature of Boc-Aminooxy-PEG1-azide makes it a powerful tool for the assembly of targeted therapeutics. Its primary applications are in the synthesis of PROTACs and as a linker in bioconjugation.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins.[3][5][10] They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Boc-Aminooxy-PEG1-azide is an exemplary linker for PROTAC synthesis, enabling a modular and efficient assembly process.
The general workflow for synthesizing a PROTAC using this linker involves a series of sequential steps that leverage its orthogonal reactive groups.
Targeted Protein Degradation Signaling Pathway
Once assembled, a PROTAC molecule can be introduced to a biological system to induce the degradation of a target protein. For instance, a PROTAC designed to target the oncogenic KRAS protein would function by hijacking the ubiquitin-proteasome system.[11][12]
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Boc-Aminooxy-PEG1-azide. It is important to note that these are generalized protocols and may require optimization based on the specific substrates and experimental conditions.
Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is the initial step to unmask the reactive aminooxy functionality. This is typically achieved under acidic conditions.
Materials:
-
Boc-Aminooxy-PEG1-azide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Aminooxy-PEG1-azide in DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected Aminooxy-PEG1-azide.
Oxime Ligation
Following Boc deprotection, the free aminooxy group can be conjugated to a molecule containing an aldehyde or ketone.
Materials:
-
Deprotected Aminooxy-PEG1-azide
-
Aldehyde or ketone-functionalized molecule
-
Anhydrous N,N-dimethylformamide (DMF) or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the deprotected Aminooxy-PEG1-azide and the aldehyde/ketone-containing molecule in anhydrous DMF or buffer. A slight molar excess (1.1-1.5 equivalents) of the aminooxy-linker is often used.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl group.
-
Monitor the reaction by LC-MS.
-
Upon completion, the product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide functionality of Boc-Aminooxy-PEG1-azide can be reacted with a strained alkyne, such as DBCO or BCN, in a copper-free click chemistry reaction.
Materials:
-
Boc-Aminooxy-PEG1-azide
-
DBCO or BCN-functionalized molecule
-
A suitable solvent such as DMSO, DMF, or aqueous buffer
Procedure:
-
Dissolve Boc-Aminooxy-PEG1-azide and the DBCO/BCN-functionalized molecule in the chosen solvent. Equimolar amounts or a slight excess of one reactant can be used.
-
Stir the reaction mixture at room temperature. SPAAC reactions are typically fast, often reaching completion within 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
The resulting triazole-linked conjugate can be purified by RP-HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For reactions with terminal alkynes, a copper(I) catalyst is required.
Materials:
-
Boc-Aminooxy-PEG1-azide
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
A solvent system such as a mixture of t-butanol and water or DMSO and buffer
Procedure:
-
Dissolve the Boc-Aminooxy-PEG1-azide and the terminal alkyne-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and sodium ascorbate in the reaction solvent. The addition of a copper-chelating ligand like THPTA or TBTA is recommended to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Add the catalyst solution to the mixture of the azide and alkyne.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the product by RP-HPLC.
Conclusion
Boc-Aminooxy-PEG1-azide is a highly adaptable and efficient bifunctional linker that facilitates the construction of complex biomolecular conjugates. Its orthogonal reactive handles, combined with the beneficial properties of the PEG spacer, make it an invaluable reagent for researchers in drug discovery and chemical biology. The detailed protocols and conceptual workflows provided in this guide are intended to enable scientists to effectively harness the potential of this versatile molecule in their research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
